molecular formula C17H17N3O5 B2961863 Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate CAS No. 1396768-90-3

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate

Cat. No.: B2961863
CAS No.: 1396768-90-3
M. Wt: 343.339
InChI Key: GQRDIJGUGZAHJE-UHFFFAOYSA-N
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Description

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate is a structurally complex molecule featuring a methyl benzoate core linked to an azetidine-3-carboxamide moiety, which is further substituted with a 5-methylisoxazole carbonyl group. Key structural attributes include:

  • Benzoate ester: Enhances lipophilicity and influences metabolic stability.
  • 5-Methylisoxazole: A heterocyclic group known for its role in bioactive compounds, often contributing to hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

methyl 2-[[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-10-7-14(19-25-10)16(22)20-8-11(9-20)15(21)18-13-6-4-3-5-12(13)17(23)24-2/h3-7,11H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRDIJGUGZAHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate is a synthetic compound that belongs to a class of azetidine derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a benzoate moiety linked to an azetidine ring substituted with a 5-methylisoxazole-3-carbonyl group. This unique structural arrangement is believed to contribute to its biological activity by enhancing interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing isoxazole rings often exhibit significant antibacterial , antifungal , and anticancer properties. The presence of the azetidine ring further enhances the compound's potential as a therapeutic agent.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundIsoxazole and azetidine moietiesAnticancer, anti-inflammatory
N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamideCyclopropyl group with isoxazoleAntibacterial, antifungal
1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamideLacks cyclopropyl groupModerate antibacterial activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases such as CSF-1R and c-Kit, which play crucial roles in cancer progression and neuroinflammation. For instance, studies indicate that inhibitors targeting CSF-1R exhibit minimal cytotoxicity while maintaining promising blood-brain barrier permeability .
  • Antimicrobial Properties : The presence of the isoxazole ring is associated with enhanced antimicrobial activity. Compounds like N-cyclopropyl derivatives have demonstrated significant antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Case Studies

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

  • A study on CSF-1R inhibitors demonstrated that these compounds could effectively reduce inflammation in neurodegenerative models while showing low cytotoxicity .
  • Another investigation into azetidine derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds have shown favorable characteristics such as:

  • Good oral bioavailability
  • Stability in plasma
  • Low toxicity levels even at higher concentrations

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis Complexity : The multi-step synthesis of the target compound poses scalability challenges compared to simpler benzoate esters .
  • Biological Data Gaps : While pesticidal benzoates are well-characterized , the target’s bioactivity remains speculative without empirical studies.

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